

Evobrutinib Efficacy & Safety Overview (Up to 192 Weeks)

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Compound Focus: Evobrutinib

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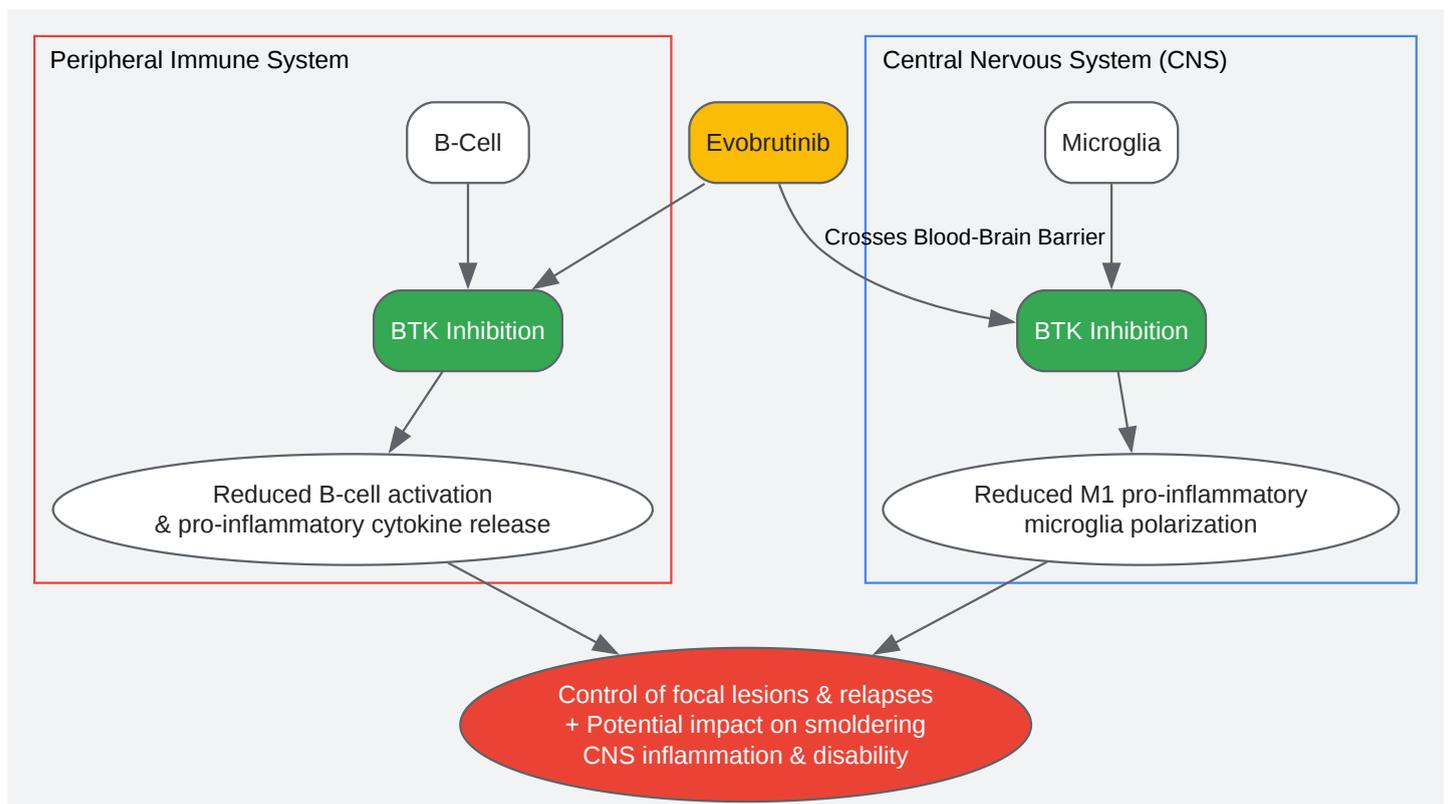
Metric	Key Findings (Evobrutinib 75 mg Twice Daily)
EDSS Scores	Remained stable from week 48 through week 192 [1] [2].
Annualized Relapse Rate (ARR)	0.11 at week 48, maintained up to week 192 [1].
MRI Lesion Activity	Number of T1 gadolinium-enhancing (Gd+) lesions and T2 lesion volume remained low [1] [2].
Neurofilament Light Chain (NfL)	Serum NfL (a biomarker of neuronal injury) fell to levels comparable to a non-MS population [1].
Safety Profile	No new safety signals were identified. Most common adverse events included nasopharyngitis and reversible increases in liver transaminases [1].

Mechanism of Action and Experimental Evidence

Evobrutinib is an oral, highly selective, and central nervous system (CNS)-penetrant **Bruton's tyrosine kinase (BTK) inhibitor** [1] [2]. Its proposed dual mechanism offers a potential advantage over some existing therapies.

- **Dual Immunomodulation:** It targets both **peripheral B-cells** and **CNS-resident innate immune cells** (like microglia) [2] [3]. This may help control not only acute relapses but also the "smoldering" inflammation behind the blood-brain barrier that is thought to contribute to silent disease progression [1] [2].
- **Microglia Modulation:** Preclinical evidence suggests that by inhibiting BTK in microglia, **evobrutinib** can reduce pro-inflammatory M1 polarization and promote anti-inflammatory M2 polarization, thereby mitigating neuroinflammation [4].

The following diagram illustrates this dual mechanism of action:



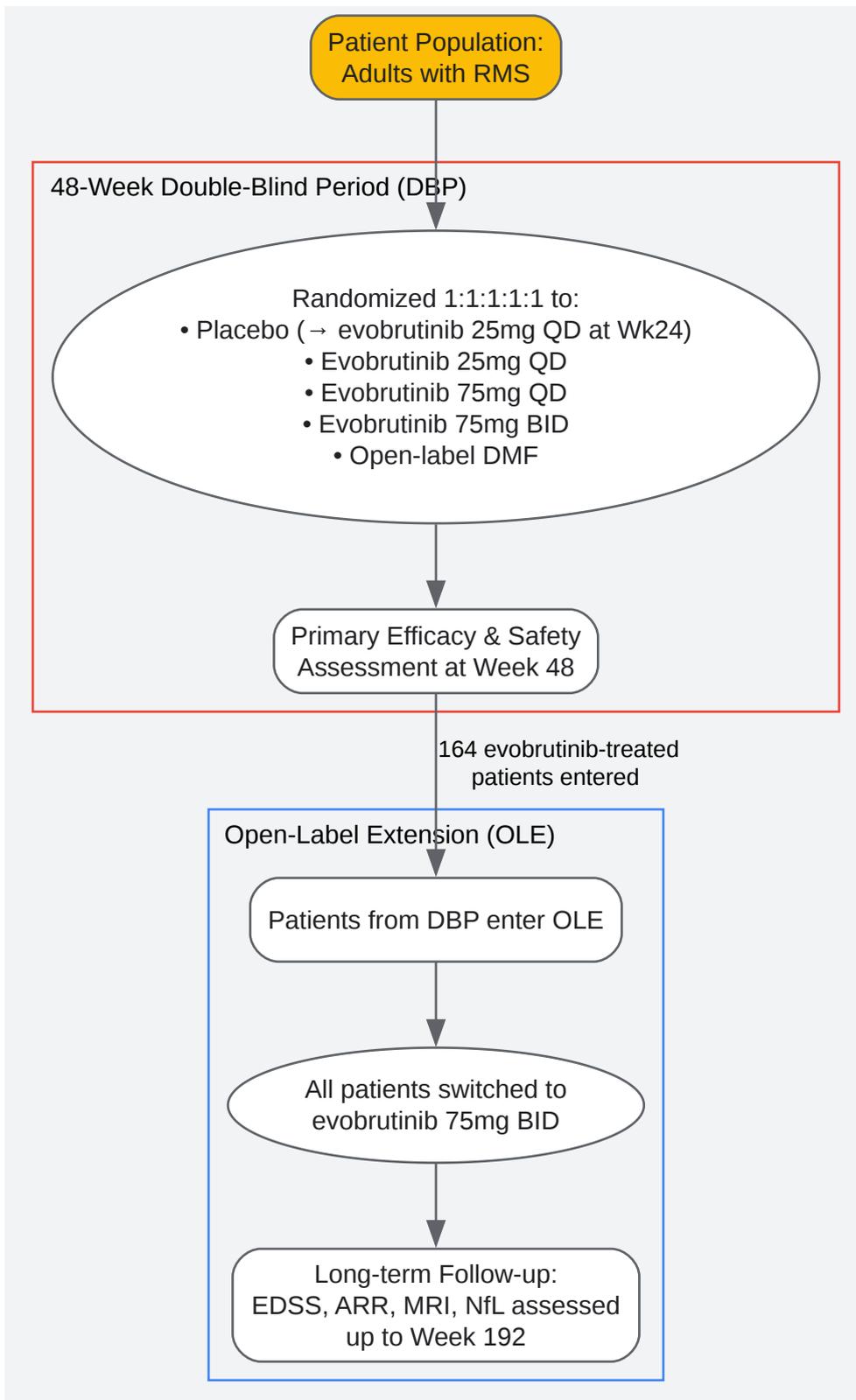
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Detailed Experimental Protocols

The key evidence for **evobrutinib**'s effect on EDSS comes from a Phase II clinical trial design that included a double-blind period (DBP) followed by an open-label extension (OLE).

- **Trial Design:** The initial 48-week DBP was randomized, double-blind, and placebo-controlled. Patients with RMS were assigned to one of five groups: placebo (switched to **evobrutinib** 25 mg once daily after 24 weeks), **evobrutinib** 25 mg once daily, 75 mg once daily, 75 mg twice daily, or open-label dimethyl fumarate (as a reference comparator) [1] [2]. After completing the DBP, patients could enter the OLE, where all participants eventually received **evobrutinib** 75 mg twice daily [1].
- **Patient Population:** Participants were adults (18-65 years) diagnosed with relapsing-remitting MS or secondary-progressive MS with superimposed relapses. They had to have at least one documented relapse in the previous two years and a baseline EDSS score of ≤ 6.0 [1].
- **Endpoint Measurement:** **EDSS scores** were assessed periodically by trained clinicians to evaluate disability progression. The **Annualized Relapse Rate (ARR)** was calculated based on the number of confirmed relapses. **MRI activity** (T1 Gd+ lesions) was measured to monitor inflammatory lesions in the brain [1].

The workflow of this trial is illustrated below:



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Comparative Positioning Among BTK Inhibitors

Evobrutinib is one of several BTK inhibitors in late-stage development for MS. The table below compares it with two other key investigational candidates based on available data.

Feature	Evobrutinib	Tolebrutinib	Fenebrutinib
BTK Binding	Irreversible (Covalent) [3]	Irreversible (Covalent) [5]	Reversible [5] [3]
Reported CNS Penetration	Detected in CSF; concentrations similar to plasma [1]	Designed for high CNS exposure; reported higher CSF exposure than evobrutinib in NHP study [5]	CSF exposure reported in NHP study [5]
Phase II ARR (75 mg BID)	0.11 (up to 192 wks) [1]	Data from Phase 3 awaited	Data from Phase 3 awaited
Phase III Trials	vs. Teriflunomide in RMS (Completed, results pending) [3]	vs. Teriflunomide in RMS; vs. placebo in PPMS/SPMS (Ongoing) [3]	vs. Teriflunomide in RMS; vs. Ocrelizumab in PPMS (Ongoing) [3]

Interpretation and Research Implications

The long-term stability in EDSS scores observed with **evobrutinib** is a promising finding. This sustained effect, coupled with a low ARR and reduced neuronal injury (as indicated by NfL levels), supports the continued investigation of its potential to limit disability accumulation in RMS [1] [2].

- **Dosing Considerations:** The efficacy data strongly support the use of a twice-daily (75 mg BID) dosing regimen. This schedule maintains >95% BTK occupancy throughout the dosing interval, which is correlated with higher efficacy in reducing relapses [2].
- **Differentiation from Other BTK Inhibitors:** While all BTK inhibitors in development share a common target, differences in their pharmacological properties—such as **binding reversibility, potency, and extent of CNS penetration**—could lead to variations in their clinical efficacy and safety profiles [5] [3]. Direct head-to-head clinical trials have not been conducted, making cross-trial comparisons tentative.

The available Phase II data for **evobrutinib** provides a solid foundation for its potential use in RMS. The definitive assessment of its efficacy and safety, particularly in comparison to established therapies, awaits the full analysis and publication of its Phase III trial results.

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References

1. Long-term follow-up of a Phase II randomised clinical trial with ... [pmc.ncbi.nlm.nih.gov]
2. 2022-10-26 New Data for Evobrutinib [emdserono.com]
3. Bruton Tyrosine Kinase Inhibitors in MS - - Practical Neurology [practicalneurology.com]
4. Evobrutinib mitigates neuroinflammation after ischemic stroke ... [pmc.ncbi.nlm.nih.gov]
5. Comparative CNS Pharmacology of the Bruton's Tyrosine ... [pmc.ncbi.nlm.nih.gov]

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